molecular formula C19H16N2O2S B3267831 (Z)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-phenylacrylamide CAS No. 468079-23-4

(Z)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-phenylacrylamide

Cat. No.: B3267831
CAS No.: 468079-23-4
M. Wt: 336.4
InChI Key: JYAFJHGYZPRTEA-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-phenylacrylamide is a synthetic small molecule featuring a thiazole core substituted with a 4-methoxyphenyl group at the 4-position and a (Z)-configured 3-phenylacrylamide moiety at the 2-position.

Properties

IUPAC Name

(Z)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-23-16-10-8-15(9-11-16)17-13-24-19(20-17)21-18(22)12-7-14-5-3-2-4-6-14/h2-13H,1H3,(H,20,21,22)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAFJHGYZPRTEA-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-phenylacrylamide typically involves the reaction of 4-(4-methoxyphenyl)thiazol-2-amine with cinnamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-phenylacrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the acrylamide moiety can be reduced to form a saturated amide.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of (Z)-N-(4-(4-hydroxyphenyl)thiazol-2-yl)-3-phenylacrylamide.

    Reduction: Formation of (Z)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-phenylpropionamide.

    Substitution: Formation of halogenated or nitrated derivatives of the thiazole ring.

Scientific Research Applications

(Z)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-phenylacrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (Z)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-phenylacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Compound Name Key Substituents Electronic Effects Biological Relevance
(Z)-N-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-phenylacrylamide 4-methoxyphenyl, (Z)-acrylamide Electron-donating (methoxy) Potential kinase/modulator activity
Compound 3312 () 4-chlorophenyl, hydroxy-3-methoxyphenyl Electron-withdrawing (Cl), H-bonding Antioxidant or anti-inflammatory
Triazole-thiones [7–9] () Sulfonyl, difluorophenyl Strongly electron-withdrawing Enzyme inhibition (e.g., kinases)
Fluorophenyl-thiazoles [4–5] () 4-fluorophenyl, triazole-pyrazole Moderate electron-withdrawing Structural rigidity for crystallinity
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine () Hydrazine, tetrahydro-azepin Basic (hydrazine) Cardioprotective activity

Key Observations :

  • Fluorophenyl substituents () introduce moderate electron-withdrawing effects and steric bulk, which may reduce solubility but improve metabolic stability .

Spectral and Crystallographic Data

  • IR Spectroscopy : The target compound’s acrylamide group would exhibit C=O stretching near 1660–1680 cm⁻¹, similar to hydrazine-carbothioamides (). Absence of S-H bands (~2500–2600 cm⁻¹) in triazole-thiones confirms tautomeric preference .
  • Crystallography () : Fluorophenyl-thiazoles exhibit planar molecular conformations except for one perpendicular fluorophenyl group, suggesting methoxy-substituted analogs may adopt similar packing arrangements with altered solubility profiles .

Biological Activity

(Z)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-phenylacrylamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of (Z)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-phenylacrylamide can be represented as follows:

  • Molecular Formula : C23H21N3OS
  • Molecular Weight : 393.49 g/mol
  • CAS Registry Number : 957759-18-1

This compound features a thiazole ring, which is known for its role in various biological activities due to its ability to interact with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds related to (Z)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-phenylacrylamide have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation.

  • Mechanism of Action : The compound acts as a covalent inhibitor targeting cysteine residues in proteins involved in cancer cell survival. This mechanism is particularly relevant for inducing ferroptosis, a form of regulated cell death linked to oxidative stress.
  • Case Study : A study demonstrated that thiazole derivatives exhibited IC50 values in the low nanomolar range against various cancer cell lines, suggesting potent cytotoxicity. For example, one analog showed an IC50 value of 0.47 µM against melanoma cells, outperforming standard treatments like kojic acid .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that (Z)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-phenylacrylamide exhibits significant antibacterial and antifungal activities.

  • Antibacterial Studies : The compound demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
  • Antifungal Studies : Similar evaluations revealed effective antifungal activity against common pathogens such as Candida spp., with MIC values comparable to established antifungal agents .

Data Tables

Biological ActivityAssay TypeResult (IC50/MIC)
AnticancerMTT Assay0.47 µM
AntibacterialMIC Assay8 - 32 µg/mL
AntifungalMIC Assay16 - 64 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-phenylacrylamide
Reactant of Route 2
Reactant of Route 2
(Z)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-phenylacrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.